2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features both indole and thiazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Contains an indole ring with a carboxylic acid group.
Thiazole-4-carboxylic acid: Contains a thiazole ring with a carboxylic acid group.
2-(1-methyl-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but without the dihydro modification.
Uniqueness
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the indole and thiazole rings, which can confer distinct chemical and biological properties. The presence of the dihydro modification in the indole ring may also influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-15-5-4-8-6-9(2-3-11(8)15)12-14-10(7-18-12)13(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEIWACWBXDTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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